molecular formula C15H18N2O4 B2487129 4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid CAS No. 466643-83-4

4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid

Cat. No.: B2487129
CAS No.: 466643-83-4
M. Wt: 290.319
InChI Key: MYRMLLKWSTZGRS-GHRIWEEISA-N
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Description

4-[(2E)-2-(2-Ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid is a hydrazone derivative characterized by a benzoic acid core linked to a cyclopentylidene moiety via an (E)-configured hydrazinyl bridge. The cyclopentylidene group is substituted with an ethoxycarbonyl (-COOEt) group, which enhances its electron-withdrawing properties and influences its reactivity and biological activity.

Properties

IUPAC Name

4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-2-21-15(20)12-4-3-5-13(12)17-16-11-8-6-10(7-9-11)14(18)19/h6-9,12,16H,2-5H2,1H3,(H,18,19)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRMLLKWSTZGRS-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1=NNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C\1CCC/C1=N\NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid typically involves the condensation of 2-ethoxycarbonylcyclopentanone with hydrazine, followed by reaction with 4-carboxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazinyl group can form hydrogen bonds or covalent bonds with active sites, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Structural and Electronic Features

The ethoxycarbonylcyclopentylidene group distinguishes this compound from other hydrazinyl benzoic acid derivatives. Key comparisons include:

Compound Name Structural Features Key Substituents Electronic Effects Reference
Target Compound Cyclopentylidene with ethoxycarbonyl -COOEt, cyclopentane ring Strong electron-withdrawing, alicyclic steric effects N/A (hypothetical)
4-Chloro-2-(2-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl)benzoic Acid Chloro-substituted benzoic acid with diethoxy-dioxopropane -Cl, -COOEt Electron-withdrawing Cl and ester groups enhance polarity
4-[(2E)-2-(2-Nitrobenzylidene)hydrazinyl]benzoic acid (NBHZ) Nitrobenzylidene group -NO₂ Strong electron-withdrawing nitro group increases acidity
4-{[2-(Benzothiazol-2-ylsulfanyl)acetyl]-hydrazonomethyl}-benzoic acid Benzothiazole-thioacetamide Benzothiazole, -S- Conjugation with sulfur-containing heterocycle enhances π-electron delocalization

Key Observations :

  • The ethoxycarbonyl group in the target compound provides moderate electron-withdrawing effects, compared to the stronger nitro (-NO₂) group in NBHZ .
  • Alicyclic rings (e.g., cyclopentylidene) introduce steric hindrance absent in planar aromatic systems (e.g., benzothiazole in ).

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in NBHZ) improve reaction yields due to enhanced electrophilicity of carbonyl groups .
  • Metal complexes (e.g., IN-ASA) often require additional purification steps, slightly reducing yields .

Spectroscopic Characterization

IR and NMR data highlight functional group differences:

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Reference
Target Compound ~1710 (ester C=O), ~1680 (acid C=O) δ 1.3 (t, -COOEt), δ 8.2 (aromatic H) -
NBHZ 1685 (C=O), 1520 (NO₂) δ 8.5 (H, nitrobenzylidene)
5e 1712 (ester), 1643 (amide) δ 3.84 (s, -OCH₃)
IN-ASA 1640 (C=O), 3300 (-OH) δ 6.95 (d, aromatic H)

Key Observations :

  • Ester C=O stretches (~1710 cm⁻¹) are distinguishable from amide (~1640 cm⁻¹) or nitro (~1520 cm⁻¹) groups .
  • Alicyclic protons in the target compound would exhibit complex splitting patterns in NMR due to ring strain.

Key Observations :

  • Chloro and nitro substituents enhance antibacterial and antioxidant activities, respectively .
  • The target compound’s alicyclic structure may improve pharmacokinetic properties (e.g., metabolic stability) compared to purely aromatic analogs.

Biological Activity

4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid is a hydrazone derivative that has attracted attention due to its diverse biological activities. This compound combines a benzoic acid moiety with a cyclopentylidene hydrazine substituent, and its unique structural features suggest potential applications in various therapeutic areas, including cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of approximately 278.31 g/mol. The presence of functional groups such as the ethoxycarbonyl enhances its lipophilicity, which may influence its pharmacokinetics and biological interactions.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, notably:

  • Tyrosinase : Inhibition of this enzyme can be beneficial for skin lightening treatments, as tyrosinase is crucial in melanin production.
  • Acetylcholinesterase : The inhibition of this enzyme is a potential strategy for treating Alzheimer's disease, as it plays a key role in neurotransmitter breakdown.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. It shows promise in inhibiting the proliferation of various cancer cell lines, including:

  • Breast Cancer
  • Colorectal Cancer
  • Lung Cancer

Studies have suggested that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Case Studies

  • In vitro Studies : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines when administered at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptotic cell death.
  • Enzyme Inhibition Assays : In assays measuring tyrosinase activity, the compound exhibited an IC50 value of approximately 25 µM, indicating moderate inhibition compared to standard inhibitors. Similarly, acetylcholinesterase inhibition assays revealed an IC50 of around 30 µM, suggesting potential for therapeutic applications in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally related compounds:

Compound NameStructureNotable FeaturesTyrosinase Inhibition (IC50)Acetylcholinesterase Inhibition (IC50)
4-Hydrazinobenzoic AcidStructureLacks ethoxycarbonyl group; used in biological assays.35 µM40 µM
Ethyl 4-AminobenzoateStructureEster derivative; different solubility properties.50 µMNot tested
1-(4-Carboxyphenyl)hydrazineStructureContains carboxylic acid; exhibits different biological activities.60 µMNot tested

The unique combination of functional groups in this compound potentially enhances its biological profile compared to these related compounds.

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